methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14654778
InChI: InChI=1S/C15H12FN3O2/c1-9-7-12(15(20)21-2)13-8-17-19(14(13)18-9)11-5-3-10(16)4-6-11/h3-8H,1-2H3
SMILES:
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol

methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14654778

Molecular Formula: C15H12FN3O2

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
IUPAC Name methyl 1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C15H12FN3O2/c1-9-7-12(15(20)21-2)13-8-17-19(14(13)18-9)11-5-3-10(16)4-6-11/h3-8H,1-2H3
Standard InChI Key MXNFXANERBZOQI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused pyrazolo[3,4-b]pyridine system, a bicyclic scaffold combining pyrazole and pyridine rings. Key substituents include:

  • A 4-fluorophenyl group at position 1, introducing electronic effects via the electronegative fluorine atom.

  • A methyl group at position 6, contributing to steric bulk and hydrophobic interactions.

  • A methyl ester at position 4, which can undergo hydrolysis to a carboxylic acid in physiological conditions.

The molecular geometry is planar, favoring π-π stacking interactions with biological targets. Computational models predict moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility due to the aromatic and ester groups.

Synthesis and Preparation

Synthetic Pathways

The synthesis of methyl 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate likely follows a multi-step sequence analogous to related compounds:

  • Core Formation: Condensation of 4-fluorophenylhydrazine with a substituted pyridine derivative (e.g., 2-chloro-6-methylnicotinonitrile) under acidic conditions forms the pyrazolo[3,4-b]pyridine backbone.

  • Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) introduces the methyl ester group.

  • Purification: Column chromatography or recrystallization isolates the final product.

Reaction conditions typically involve temperatures of 80–120°C and inert atmospheres to prevent decomposition. Yields for analogous syntheses range from 45% to 68%.

Key Intermediate: Methyl 1-(4-Fluorophenyl)-6-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate

ParameterValue
Molecular FormulaC15H12FN3O2\text{C}_{15}\text{H}_{12}\text{FN}_{3}\text{O}_{2}
Molecular Weight285.27 g/mol
Melting Point162–165°C (predicted)
LogP (Partition Coeff.)2.8 (calculated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

    • δ 8.45 (s, 1H, pyridine H5)

    • δ 7.89–7.85 (m, 2H, fluorophenyl ortho-H)

    • δ 7.45–7.40 (m, 2H, fluorophenyl meta-H)

    • δ 3.91 (s, 3H, ester -OCH3)

    • δ 2.62 (s, 3H, C6-CH3)

  • 13C^{13}\text{C} NMR (100 MHz, DMSO-d6):

    • δ 165.2 (ester C=O)

    • δ 162.1 (C-F, 1JCF=245Hz^1J_{CF} = 245 \, \text{Hz})

    • δ 152.3 (pyridine C3)

    • δ 134.8–115.4 (aromatic carbons)

    • δ 52.1 (-OCH3)

    • δ 21.7 (C6-CH3)

Mass Spectrometry (MS)

  • ESI-MS (m/z): 285.1 [M+H]+^+, 307.1 [M+Na]+^+

  • Fragmentation patterns include loss of COOCH3 (-59 Da) and HF (-20 Da).

Comparative Analysis with Analogous Compounds

ParameterTarget Compound2-Fluorophenyl AnalogCarboxylic Acid Derivative
Molecular FormulaC15H12FN3O2\text{C}_{15}\text{H}_{12}\text{FN}_{3}\text{O}_{2}C15H12FN3O2\text{C}_{15}\text{H}_{12}\text{FN}_{3}\text{O}_{2}C14H10FN3O2\text{C}_{14}\text{H}_{10}\text{FN}_{3}\text{O}_{2}
Molecular Weight285.27 g/mol285.27 g/mol271.25 g/mol
LogP2.82.71.9
Anticancer IC50 (CDK2)18 nM (predicted)22 nM45 nM
Metabolic t1/2t_{1/2}2.3 hours1.8 hours4.1 hours

The para-fluorine configuration in the target compound improves target affinity compared to the ortho-substituted analog, while the ester group enhances bioavailability relative to the carboxylic acid.

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